An In-depth Technical Guide to the Synthesis and Properties of 2-Bromotriphenylene
An In-depth Technical Guide to the Synthesis and Properties of 2-Bromotriphenylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromotriphenylene, a key intermediate in the development of advanced organic materials. This document details its synthesis, physicochemical properties, and applications, with a focus on its role in organic light-emitting diodes (OLEDs). Experimental protocols and theoretical data are presented to assist researchers in its utilization and further functionalization.
Introduction
2-Bromotriphenylene is a polycyclic aromatic hydrocarbon (PAH) characterized by a triphenylene (B110318) core with a single bromine substituent. Its planar structure and extended π-conjugated system impart desirable electronic and photophysical properties, making it a valuable building block in materials science.[1][2] The presence of the bromine atom provides a reactive handle for further chemical modifications, most notably through cross-coupling reactions, allowing for the synthesis of a wide array of functional derivatives.[2] This guide will delve into the synthesis of 2-Bromotriphenylene, its key properties, and its applications, particularly in the field of organic electronics.
Physicochemical Properties
2-Bromotriphenylene is typically a white to off-white or pale yellow crystalline solid at room temperature.[2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19111-87-6 | [4] |
| Molecular Formula | C₁₈H₁₁Br | [4] |
| Molecular Weight | 307.18 g/mol | [4] |
| Appearance | White to off-white/pale yellow powder/crystal | [2][3] |
| Melting Point | 134.0 °C | [3] |
| Purity | >98% | [3] |
Synthesis of 2-Bromotriphenylene
The synthesis of 2-Bromotriphenylene is typically achieved through the electrophilic bromination of triphenylene. While a specific, detailed experimental protocol for this exact transformation is not widely published, a plausible and effective method involves the use of a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a single-step electrophilic aromatic substitution.
Caption: Synthetic workflow for 2-Bromotriphenylene.
Experimental Protocol: Bromination of Triphenylene
This protocol is a representative procedure based on established methods for the bromination of polycyclic aromatic hydrocarbons.[5][6]
Materials:
-
Triphenylene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (solvent)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (B145695) or Hexane (B92381)/Dichloromethane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylene (1.0 eq) in the chosen solvent (e.g., CCl₄ or DCM).
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or BPO) to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2-Bromotriphenylene by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and dichloromethane) or by column chromatography on silica (B1680970) gel to yield the pure product.
Spectroscopic and Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.8 ppm). The bromine substituent will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the 18 carbon atoms of the triphenylene core. The carbon atom directly bonded to the bromine will be significantly shifted, and the other carbons will show shifts characteristic of a substituted polycyclic aromatic system.
Mass Spectrometry (MS)
The mass spectrum of 2-Bromotriphenylene will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost equal intensity at m/z = 306 and 308.[7]
Electronic Properties
| Property | Estimated Value (eV) |
| HOMO Energy Level | -5.8 to -6.2 |
| LUMO Energy Level | -2.2 to -2.6 |
| HOMO-LUMO Energy Gap | 3.4 to 3.8 |
Note: These values are estimations based on DFT calculations of related triphenylene derivatives and may vary.[1][8]
Chemical Reactivity and Applications
The bromine atom on the triphenylene core serves as a versatile functional group for further synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of various aryl, heteroaryl, or other organic moieties, leading to the development of a wide range of materials with tailored properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of 2-Bromotriphenylene, it can be reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to yield a more complex triphenylene derivative.
Caption: Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of 2-Bromotriphenylene.
Materials:
-
2-Bromotriphenylene
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromotriphenylene (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.
Applications in Organic Light-Emitting Diodes (OLEDs)
Triphenylene derivatives are widely investigated for their applications in OLEDs, where they can function as host materials or as emissive dopants.[9][10][11][12] Their high thermal stability and good charge-transporting properties are advantageous for device longevity and efficiency.[3] 2-Bromotriphenylene serves as a crucial starting material for the synthesis of these advanced OLED materials. The functionalization at the 2-position allows for the tuning of the electronic and photophysical properties to achieve desired emission colors and device performance characteristics.[12] Research has shown that triphenylene-based emitters can achieve high external quantum efficiencies (EQEs) in OLED devices.[12]
Conclusion
2-Bromotriphenylene is a pivotal intermediate in the synthesis of advanced organic materials. Its straightforward preparation via bromination of triphenylene and its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, make it an attractive building block for researchers. The inherent properties of the triphenylene core, combined with the ability to introduce a wide range of functional groups, have led to the development of novel materials for high-performance OLEDs and other electronic devices. This guide provides a foundational understanding of the synthesis, properties, and applications of 2-Bromotriphenylene to facilitate its use in further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
